molecular formula C13H10Cl2O B1441689 (2,3-Dichlorophenyl)(phenyl)methanol CAS No. 286947-77-1

(2,3-Dichlorophenyl)(phenyl)methanol

Cat. No.: B1441689
CAS No.: 286947-77-1
M. Wt: 253.12 g/mol
InChI Key: CCQCURDMLPWZCE-UHFFFAOYSA-N
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Description

“(2,3-Dichlorophenyl)(phenyl)methanol” is a chemical compound with the CAS Number 286947-77-1 . It has a molecular weight of 253.13 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H10Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13,16H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Methanone Derivatives A study by Thirunarayanan (2016) explored the synthesis of several methanone derivatives, including those related to (2,3-Dichlorophenyl)(phenyl)methanol, highlighting their potential for antimicrobial and antioxidant activities.

  • Gas Chromatography-Mass Spectrometry of Pesticides In research by Tamiri and Zitrin (1987), the breakdown of certain pesticides was followed, leading to the formation of compounds including derivatives of this compound, demonstrating its relevance in analytical chemistry.

  • Stable Ester Protecting Groups for Carboxylic Acids Kurosu et al. (2007) found that [(2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol] esters are effective as acid- and base-stable protecting groups for carboxylic acids. This research highlights the chemical stability and potential applications of similar this compound derivatives in organic synthesis (Kurosu, M., Biswas, K., Narayanasamy, P., & Crick, D. (2007)).

  • Photodehalogenation of Chlorophenols The study of photodehalogenation in chlorophenols, including derivatives of this compound, reveals insights into the generation and reactivity of phenyl cation intermediates. This research contributes to our understanding of reaction mechanisms in photochemistry (Manet et al., 2006).

  • Synthesis of Novel Anti-inflammatory Compounds Lokeshwari et al. (2017) synthesized novel compounds including 3-(2,3-dichlorophenyl)-1-(aryl)prop-2-en-1-ones, which demonstrated significant anti-inflammatory activities. This indicates the potential of this compound derivatives in the development of new anti-inflammatory drugs (Lokeshwari, D. M., Achutha, D., Srinivasan, B., Shivalingegowda, N., Krishnappagowda, L. N., & Kariyappa, A. K. (2017)).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2,3-dichlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQCURDMLPWZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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